molecular formula C17H19N3O B2666107 (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide CAS No. 1436375-16-4

(E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide

Cat. No. B2666107
M. Wt: 281.359
InChI Key: HCHUZNIAIHSWES-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enamide Synthesis and Transformations

(E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide and its analogs serve as critical intermediates in the synthesis of various complex molecules. These compounds are valuable for their role in the creation of multifunctional heterocyclic systems, which are essential in medicinal chemistry and materials science. For instance, the synthesis and transformation of these enamides enable the preparation of diverse polyfunctional heterocycles, demonstrating their versatility as synthons in organic synthesis (Pizzioli et al., 1998).

Hydrogen Bonding and Molecular Interactions

The molecular structures of compounds related to (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide reveal significant insights into hydrogen bonding networks and crystal packing. These interactions are crucial for understanding the physicochemical properties of these compounds, which can influence their behavior in various solvents and conditions. Such knowledge is vital for designing drugs with optimal solubility and stability characteristics (Ghosh et al., 2000).

Colorimetric Sensing Applications

Derivatives of (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide have been explored for their potential in colorimetric sensing, particularly for the detection of fluoride anions. The ability of these compounds to exhibit a drastic color change in the presence of specific anions highlights their applicability in developing sensitive and selective sensors for environmental and biological monitoring (Younes et al., 2020).

Catalytic and Synthetic Applications

The structural features of (E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide analogs facilitate their use in catalytic processes, including the rhodium-catalyzed denitrogenative rearrangement of alkanols. This process exemplifies the utility of these compounds in synthesizing enaminones, which are pivotal intermediates for generating a wide array of heterocycles. Such catalytic applications underscore the importance of these enamides in streamlining synthetic routes to complex molecules (Miura et al., 2012).

Safety And Hazards

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Future Directions

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Please consult a qualified chemist or a reliable source for accurate and detailed information. It’s important to handle all chemical compounds safely and responsibly. If you’re planning to work with this compound in a lab, please follow all relevant safety protocols and guidelines.


properties

IUPAC Name

(E)-N-(1-cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-6-14(11-18)19-17(21)10-9-13-12-20(2)16-8-5-4-7-15(13)16/h4-5,7-10,12,14H,3,6H2,1-2H3,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHUZNIAIHSWES-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C=CC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)NC(=O)/C=C/C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-Cyanobutyl)-3-(1-methylindol-3-yl)prop-2-enamide

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